3'-Thymidylic acid, 2-chlorophenyl 2-cyanoethyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

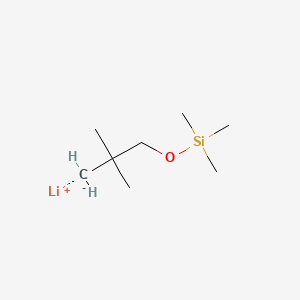

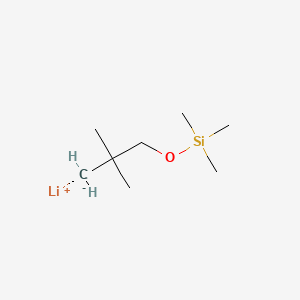

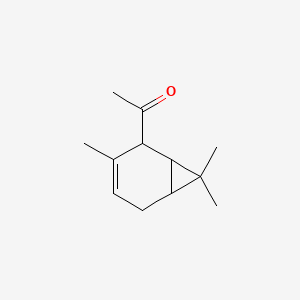

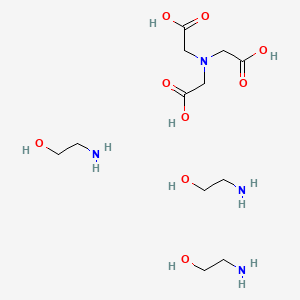

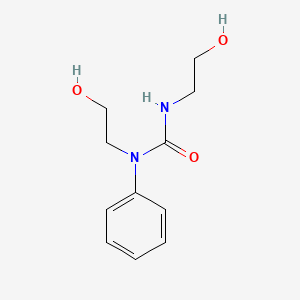

Ácido 3'-timidílico, éster 2-cloro fenil 2-cianoetil: es un compuesto orgánico sintético con la fórmula molecular C19H21ClN3O8P y un peso molecular de 485.812101 . Este compuesto es un derivado del ácido timidílico, que es un nucleótido que se encuentra en el ADN. La adición de los grupos éster 2-cloro fenil y 2-cianoetil modifica sus propiedades químicas, haciéndolo útil en diversas aplicaciones científicas e industriales.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de ácido 3'-timidílico, éster 2-cloro fenil 2-cianoetil generalmente implica la esterificación del ácido 3'-timidílico con grupos 2-cloro fenil y 2-cianoetil. Las condiciones de reacción a menudo requieren el uso de un catalizador, como diciclohexilcarbodiimida (DCC) , y un solvente como dimetilformamida (DMF) . La reacción se lleva a cabo en una atmósfera inerte, generalmente nitrógeno, para evitar la oxidación .

Métodos de producción industrial: En un entorno industrial, la producción de este compuesto puede implicar procesos de esterificación a gran escala utilizando reactores automatizados. Las condiciones de reacción se optimizan para el rendimiento y la pureza, a menudo involucrando monitoreo continuo y control de la temperatura, el pH y las concentraciones de reactivos .

Análisis De Reacciones Químicas

Tipos de reacciones:

Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo 2-cloro fenil, lo que lleva a la formación de subproductos clorados.

Reducción: Las reacciones de reducción pueden dirigirse al grupo ciano, convirtiéndolo en una amina.

Reactivos y condiciones comunes:

Oxidación: Reactivos como o en condiciones ácidas.

Reducción: Reactivos como o .

Sustitución: Nucleófilos como aminas o alcoholes en condiciones básicas.

Productos principales:

Oxidación: Derivados clorados.

Reducción: Derivados de amino.

Sustitución: Varios derivados de éster dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

Química: El compuesto se utiliza como bloque de construcción en la síntesis de moléculas más complejas. Su estructura única permite la exploración de nuevas reacciones y vías químicas .

Biología: En la investigación biológica, se puede utilizar como una sonda para estudiar interacciones y modificaciones del ADN. El grupo 2-cloro fenil se puede utilizar para introducir etiquetas o marcadores específicos para la detección .

Medicina: La capacidad del compuesto para interactuar con el ADN lo convierte en un candidato para tales estudios .

Industria: Se utiliza en la producción de productos químicos y materiales especializados. Sus propiedades únicas lo hacen adecuado para aplicaciones en ciencia de materiales y nanotecnología .

Mecanismo De Acción

El compuesto ejerce sus efectos principalmente a través de interacciones con el ADN. El grupo 2-cloro fenil puede intercalarse entre las bases del ADN, interrumpiendo la estructura y función normales de la molécula de ADN. Esto puede llevar a la inhibición de la replicación y transcripción del ADN, lo que lo hace útil en estudios de interacciones ADN-proteína y como un posible agente terapéutico .

Comparación Con Compuestos Similares

Compuestos similares:

- Ácido 3'-timidílico, éster 2-cloro fenil

- Ácido 3'-timidílico, éster 2-cianoetil

- Ácido 3'-timidílico, éster fenil 2-cianoetil

Unicidad: La combinación de los grupos éster 2-cloro fenil y 2-cianoetil en el ácido 3'-timidílico, éster 2-cloro fenil 2-cianoetil proporciona un conjunto único de propiedades químicas. Esta doble modificación mejora su reactividad y especificidad en aplicaciones químicas y biológicas en comparación con sus análogos .

Propiedades

Número CAS |

80817-40-9 |

|---|---|

Fórmula molecular |

C19H21ClN3O8P |

Peso molecular |

485.8 g/mol |

Nombre IUPAC |

(2-chlorophenyl) 2-cyanoethyl [(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] phosphate |

InChI |

InChI=1S/C19H21ClN3O8P/c1-12-10-23(19(26)22-18(12)25)17-9-15(16(11-24)29-17)31-32(27,28-8-4-7-21)30-14-6-3-2-5-13(14)20/h2-3,5-6,10,15-17,24H,4,8-9,11H2,1H3,(H,22,25,26)/t15-,16+,17+,32?/m0/s1 |

Clave InChI |

FHCIBQVTFJCGFG-ZKHLZZRJSA-N |

SMILES isomérico |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)OP(=O)(OCCC#N)OC3=CC=CC=C3Cl |

SMILES canónico |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OP(=O)(OCCC#N)OC3=CC=CC=C3Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(Methylthio)ethyl]-2,5-dioxoimidazolidine-1,3-DI(propionohydrazide)](/img/structure/B12677165.png)

![Benzamide, N-[2-(4-nitrophenyl)ethyl]-](/img/structure/B12677188.png)